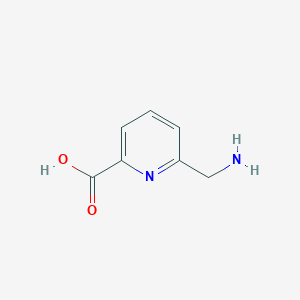
6-(Aminomethyl)picolinic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 6-phenylethynyl picolinic acid and its derivatives, involves biotransformation and chemical synthesis routes. For instance, 6-phenylethynyl picolinic acid can be synthesized through a biotransformation process using Acinetobacter sp. strain F4, followed by a ring closure in the presence of ammonium ions. Chemically, it can be synthesized from 6-bromopicolinic acid through a palladium-catalyzed coupling reaction with phenylacetylene, followed by hydrolysis to afford the target compound (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of picolinic acid derivatives has been extensively studied through various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. For example, complexes of oxidovanadium(IV) with picolinic acid derivatives have been characterized, revealing detailed information about their coordination environments and the impact of ligand substitutions on the molecular geometry (Koleša-Dobravc et al., 2014).
Chemical Reactions and Properties
Picolinic acids and their derivatives undergo various chemical reactions, including coupling reactions, to form complex structures. These reactions are influenced by the presence of the aminomethyl group and the pyridine ring, which contribute to the compound's reactivity. The modification of agarose with picolinic acids, for instance, demonstrates the application of these reactions in creating new materials with potential sensor applications in biomedical and pharmaceutical industries (Kondaveeti et al., 2014).
Physical Properties Analysis
The physical properties of 6-(Aminomethyl)picolinic acid derivatives, such as solubility, melting point, and fluorescence emissions, are critical for their application in various fields. For example, the fluorescence emissions of fluorogenic pyridine carboxylic acid amides of agarose have been studied, showing significantly higher emissions compared to their monomeric equivalents, highlighting their potential use in sensing applications (Kondaveeti et al., 2014).
Aplicaciones Científicas De Investigación
Europium and Terbium Sensitizers : A study by Andres & Chauvin (2011) explored the use of 6-phosphoryl picolinic acid derivatives as sensitizers for europium and terbium, revealing their potential in enhancing luminescence properties in various applications (Andres & Chauvin, 2011).
Biodegradation and Bioremediation : Zhang et al. (2019) investigated the biodegradation of picolinic acid by Rhodococcus sp. PA18, which is capable of utilizing picolinic acid as a carbon and energy source, demonstrating its potential in bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).
Picolinic Acid Catabolism : Qiu et al. (2018) characterized a novel decarboxylase involved in the degradation of picolinic acid, highlighting its role in microbial metabolism and providing insights into molecular mechanisms of picolinic acid catabolism (Qiu et al., 2018).
Synthetic Approaches in Organic Chemistry : Kametani (1970) described the synthesis of heterocyclic compounds using picolinic acid derivatives, which can be applied in the creation of various organic compounds including pharmaceuticals (Kametani, 1970).
Fluorogenic Amides Synthesis : Kondaveeti et al. (2014) explored the synthesis of fluorogenic amides of agarose with picolinic acids, which could find applications in biomedical and pharmaceutical industries as sensors (Kondaveeti et al., 2014).
Herbicidal Applications : Feng et al. (2023) studied the design and synthesis of novel picolinic acid derivatives for use as potential herbicides, demonstrating significant herbicidal activity (Feng et al., 2023).
Complexation with Metal Cations : Anderegg (1960) investigated the complexation of picolinic acid derivatives with various metal cations, which is relevant in coordination chemistry (Anderegg, 1960).
Mecanismo De Acción
Target of Action
The primary target of 6-(Aminomethyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(Aminomethyl)picolinic acid interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions .
Biochemical Pathways
The compound affects the biochemical pathways related to zinc transport and the function of ZFPs . It has been shown to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . Furthermore, it has been suggested that the compound is involved in the degradation pathway of picolinic acid .
Pharmacokinetics
Picolinic acid, a related compound, is known to be a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
Result of Action
The molecular and cellular effects of 6-(Aminomethyl)picolinic acid’s action include the inhibition of viral replication and packaging, disruption of normal cell homeostatic functions, and modulation of immune responses . It has been shown to be an anti-viral in vitro and in vivo .
Direcciones Futuras
Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral abilities . Researchers hope to develop this compound into a therapeutic agent that can help fight a variety of viral diseases . This suggests potential future directions for the study and application of 6-(Aminomethyl)picolinic acid as well.
Propiedades
IUPAC Name |
6-(aminomethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,4,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWKBQBRQWNTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)


![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)
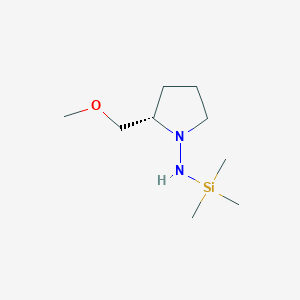



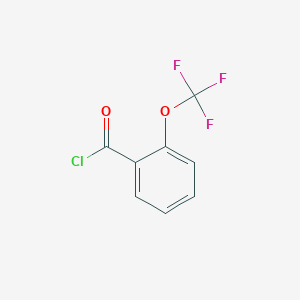

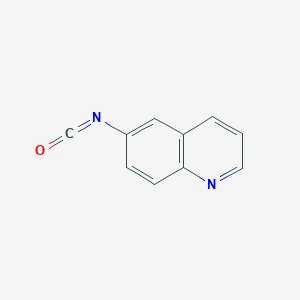
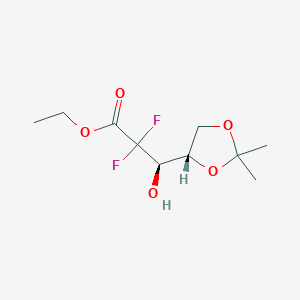
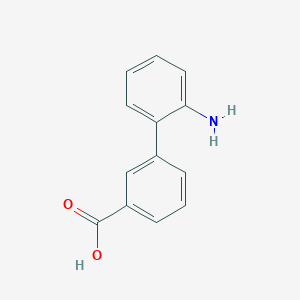
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)